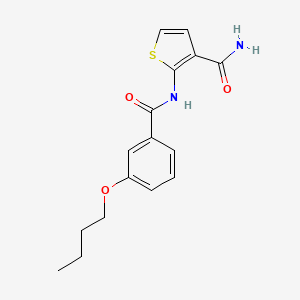

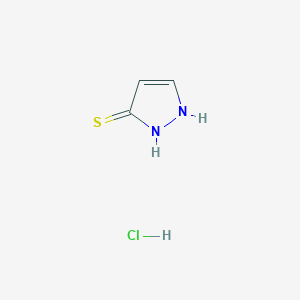

1,2-Dihydropyrazole-3-thione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydropyrazole-3-thione;hydrochloride is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that has shown potential in various biological applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In

Scientific Research Applications

Dihydropyrimidinones/thiones: Multi-Component Reactions for Diverse Therapeutic Targets

Dihydropyrimidinones and dihydropyrimidinethiones, synthesized through multi-component reactions like the Biginelli reaction, exhibit a broad spectrum of pharmacological activities. These compounds have been extensively researched for their anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular properties. Their significant biological profile underscores their potential as efficacious and safer therapeutic agents, making them a focal point for drug design and development endeavors (Khasimbi et al., 2020).

Thiazolidinediones: Versatile Scaffolds in Medicinal Chemistry

Thiazolidinedione derivatives, recognized for their broad pharmacological activities, offer vast opportunities for structural modification to develop lead molecules against various clinical disorders. Their adaptability in drug design is highlighted by their roles as antimicrobial, anticancer, and antidiabetic agents. The potential for creating novel drugs through structural modifications of the thiazolidinedione core emphasizes its importance in medicinal chemistry (Singh et al., 2022).

Pyrazole Derivatives: Synthesis and Biological Activities

Pyrazole derivatives, synthesized through various methods including microwave irradiation, have demonstrated a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. These derivatives are also utilized as synthons in organic synthesis, underscoring their relevance in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Pyrano[2,3-d]pyrimidines: Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their bioavailability and broad applicability, has seen significant advancements. Utilizing diversified hybrid catalysts, including organocatalysts and nanocatalysts, in one-pot multicomponent reactions underscores the innovative approaches to developing these compounds (Parmar et al., 2023).

properties

IUPAC Name |

1,2-dihydropyrazole-3-thione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKRKGJLFFVZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2477136.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)

![4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2477139.png)

![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)

![N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2477145.png)

![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)

![ethyl N-[({2-[1-(phenylsulfonyl)piperidin-4-yl]ethyl}amino)carbonyl]alaninate](/img/structure/B2477148.png)